molecular formula C15H13FN2O2S3 B2939006 N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide CAS No. 933231-74-4

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide

Cat. No.: B2939006
CAS No.: 933231-74-4
M. Wt: 368.46
InChI Key: CTEZTCTZDNLLJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide is a complex organic compound featuring a thiazole ring, a thiophene ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the construction of the thiazole ring One common approach is the cyclization of 2-aminothiophene derivatives with α-haloketones under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with altered properties.

Scientific Research Applications

Chemistry and Biology: N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide has been studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Its unique structure makes it a candidate for drug development and as a building block in organic synthesis.

Medicine: Research has explored its use in developing new therapeutic agents, particularly in the treatment of infectious diseases and inflammatory conditions. Its ability to interact with biological targets makes it a valuable compound in medicinal chemistry.

Industry: In material science, this compound has been investigated for its potential use in the creation of advanced materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Thiophene-2-sulfonamide derivatives: These compounds share the thiophene-2-sulfonamide moiety but differ in their substituents.

  • Fluorophenyl-thiazole derivatives: These compounds contain the fluorophenyl group and thiazole ring but may have different substituents or functional groups.

Uniqueness: N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound in scientific research and industry.

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S3/c16-12-4-1-3-11(9-12)15-18-13(10-22-15)6-7-17-23(19,20)14-5-2-8-21-14/h1-5,8-10,17H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEZTCTZDNLLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.